Tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidin-4-ylcarbamate
Overview
Description
Tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidin-4-ylcarbamate is a chemical compound with the molecular formula C16H22FN3O4 and a molecular weight of 339.36 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidin-4-ylcarbamate can be represented by the SMILES notation:CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=C(C=C2)F)N+[O-]
. Physical And Chemical Properties Analysis
Tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidin-4-ylcarbamate has a molecular weight of 339.36 . Detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Synthesis and Intermediate in Drug Development
Tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidin-4-ylcarbamate serves as an important intermediate in the synthesis of biologically active compounds. For instance, it is utilized in the synthesis of omisertinib (AZD9291), a drug used in the treatment of certain types of cancer. A rapid synthetic method for this compound was established, achieving a high total yield of 81% through steps including acylation, nucleophilic substitution, and reduction (Zhao et al., 2017).
Process Development and Synthesis Optimization
The compound has also been a focus in process development and synthesis optimization for the manufacturing of lymphocyte function-associated antigen 1 inhibitors. A practical and scalable synthesis was described, employing an efficient one-pot, two-step telescoped sequence starting from readily available materials. This process led to the production of the target product in about 50% overall isolated yield and more than 97% purity (Li et al., 2012).
Intermediate for Biologically Active Benzimidazole Compounds
It's also noteworthy as an intermediate in the synthesis of biologically active benzimidazole compounds. A simple, low-cost amination method was developed for this purpose, using affordable and readily available reagents, yielding the compound in 52% yield. The structural confirmation was achieved through various spectroscopic techniques, ensuring the accuracy of the synthesis (Liu Ya-hu, 2010).
properties
IUPAC Name |
tert-butyl N-[1-(4-fluoro-2-nitrophenyl)piperidin-4-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O4/c1-16(2,3)24-15(21)18-12-6-8-19(9-7-12)13-5-4-11(17)10-14(13)20(22)23/h4-5,10,12H,6-9H2,1-3H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USELACXHOHHFFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-(4-fluoro-2-nitrophenyl)piperidin-4-ylcarbamate |
Synthesis routes and methods
Procedure details
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